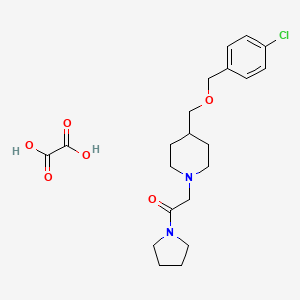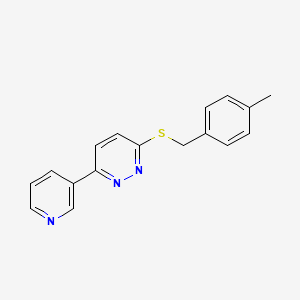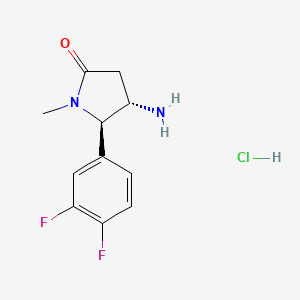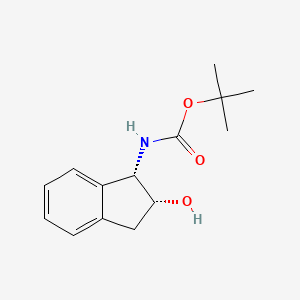
2-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide, also known as MTA, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This molecule belongs to the class of nicotinamide adenine dinucleotide (NAD) analogs and has been shown to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Complex Formation
Nicotinic acid, nicotinamide, and their derivatives, including those with modifications similar to "2-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide," are known for their ability to form coordination complexes with metals. These complexes are of interest due to their potential applications in materials science, catalysis, and medicinal chemistry. The coordination behavior is influenced by the presence of potential donor sites in the molecule, such as pyridine nitrogen and the carbonyl oxygen, which can bind to metal ions, leading to diverse structural arrangements and functionalities (Ahuja, Singh, & Rai, 1975).
Corrosion Inhibition
Nicotinamide derivatives have been studied for their corrosion inhibition effects on metals in acidic environments, which is crucial for protecting industrial machinery and infrastructure. The molecule's ability to adsorb onto metal surfaces and form protective layers can significantly reduce the rate of corrosion, highlighting its potential application in corrosion science (Chakravarthy, Mohana, & Kumar, 2014).
Metabolic Pathways in Plants and Microorganisms
The metabolic fate of nicotinamide and its derivatives in higher plants involves conversion into nicotinic acid, followed by incorporation into pyridine nucleotide synthesis or conjugation into various metabolites such as trigonelline. This process is integral to the plant's metabolic machinery and can offer insights into the roles of similar compounds in biological systems (Matsui et al., 2007).
Antimicrobial Activities
Certain nicotinamide derivatives exhibit antimicrobial activities, which are crucial for the development of new antibiotics and antifungal agents. The synthesis and characterization of these compounds, including their interaction with microbial cells, are important for understanding their mechanism of action and potential therapeutic applications (Segl′a et al., 2008).
Biochemical and Pharmacological Research
Nicotinamide N-methyltransferase (NNMT) plays a significant role in the N-methylation of nicotinamide and pyridine compounds. Understanding the activity and inhibition of NNMT is crucial for exploring the metabolic pathways involved in disease states and the potential therapeutic applications of inhibitors (Babault et al., 2018).
Detoxification Pathways
NNMT's ability to catalyze the N-methylation of endogenous compounds suggests a novel detoxification pathway. This activity is relevant for the metabolism of potentially toxic compounds, indicating the enzyme's role in maintaining cellular health and its implications in disease pathogenesis (Thomas et al., 2016).
Eigenschaften
IUPAC Name |
2-methylsulfanyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-22-17-14(5-3-8-19-17)16(21)20-10-12-4-2-7-18-15(12)13-6-9-23-11-13/h2-9,11H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADNSWIEXUFGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluorosulfonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2777445.png)


![1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene](/img/structure/B2777453.png)

![2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2777455.png)
![Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2777456.png)
![N-[(3,5-dimethoxyphenyl)methyl]-1-(furan-2-yl)methanamine](/img/structure/B2777457.png)



![1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2777462.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]thiophene-2-carboxamide](/img/structure/B2777465.png)
![N-[(4S)-8-Fluoro-3,4-dihydro-2H-chromen-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2777467.png)